molecular formula C20H14ClNO4 B3706426 4-benzylphenyl 2-chloro-5-nitrobenzoate

4-benzylphenyl 2-chloro-5-nitrobenzoate

Cat. No.: B3706426
M. Wt: 367.8 g/mol
InChI Key: FEDSZAYXVRFERY-UHFFFAOYSA-N
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Description

4-Benzylphenyl 2-chloro-5-nitrobenzoate is an ester derivative of 2-chloro-5-nitrobenzoic acid (CAS: 6307-82-0), where the carboxyl group is substituted with a 4-benzylphenyl moiety. This compound belongs to the class of chloronitroaromatic esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their dual functionality: the electron-withdrawing nitro and chloro groups enhance reactivity in substitution and coupling reactions, while the aromatic ester backbone provides structural versatility .

Properties

IUPAC Name

(4-benzylphenyl) 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4/c21-19-11-8-16(22(24)25)13-18(19)20(23)26-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDSZAYXVRFERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzylphenyl 2-chloro-5-nitrobenzoate typically involves esterification reactions. One common method is the reaction between 4-benzylphenol and 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion.

Reaction Scheme:

4-Benzylphenol+2-Chloro-5-nitrobenzoyl chloride4-Benzylphenyl 2-chloro-5-nitrobenzoate+HCl\text{4-Benzylphenol} + \text{2-Chloro-5-nitrobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Benzylphenol+2-Chloro-5-nitrobenzoyl chloride→4-Benzylphenyl 2-chloro-5-nitrobenzoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzylphenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-benzylphenol and 2-chloro-5-nitrobenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Nucleophilic Substitution: 4-benzylphenyl 2-azido-5-nitrobenzoate.

    Reduction: 4-benzylphenyl 2-chloro-5-aminobenzoate.

    Ester Hydrolysis: 4-benzylphenol and 2-chloro-5-nitrobenzoic acid.

Scientific Research Applications

4-Benzylphenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-benzylphenyl 2-chloro-5-nitrobenzoate depends on its chemical reactivity and the functional groups present. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis. The compound’s biological activity may involve interactions with cellular enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Features :

  • Molecular formula: C₂₀H₁₄ClNO₄ (inferred from analogs in ).
  • Key functional groups: A 2-chloro-5-nitrobenzoate ester linked to a 4-benzylphenyl group. The nitro (-NO₂) and chloro (-Cl) substituents at the 5- and 2-positions of the benzoate ring create a sterically hindered and electronically polarized structure, influencing crystallinity and intermolecular interactions .

For 4-benzylphenyl derivatives, coupling reactions using β-(4-benzylbenzoyl)propionic acid precursors are plausible, as seen in related 1,3,4-oxadiazole syntheses .

Applications: Chloronitrobenzoates are widely used as intermediates in drug development (e.g., anti-inflammatory agents, antibacterial compounds) and nonlinear optical materials due to their hydrogen-bonding capabilities and π-conjugated systems .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Substituent Position and Hydrogen-Bonding Patterns

Compound Substituent Positions Hydrogen Bonds (HB) Crystallographic Space Group Notable Features References
4-Benzylphenyl 2-Cl-5-NO₂-Bz 2-Cl, 5-NO₂ Likely O-H⋯O, N-H⋯O Not reported Steric hindrance from benzyl group
Ethanolammonium 2-Cl-5-NO₂-Bz 2-Cl, 5-NO₂ 2 HBs (N-H⋯O, O-H⋯O) Triclinic (P-1) Hydrated structure; layered packing
Morpholinium 2-Cl-4-NO₂-Bz 2-Cl, 4-NO₂ 3 HBs (N-H⋯O, O-H⋯O) Monoclinic (P21/c) Helical chains; nonlinear optical activity
Methyl 2-Cl-5-NO₂-Bz 2-Cl, 5-NO₂ Not reported - High solubility in organic solvents

Key Observations :

  • Substituent Position: The 5-nitro group (vs. 4-nitro in morpholinium salts) reduces symmetry, affecting crystal packing and HB networks. For example, ethanolammonium 2-Cl-5-NO₂-Bz forms a hydrated triclinic structure, whereas its 4-nitro analog adopts a monoclinic system .
  • Hydrogen Bonding: The benzyl group in 4-benzylphenyl 2-Cl-5-NO₂-Bz likely disrupts extensive HB networks compared to smaller cations (e.g., ethanolammonium), limiting supramolecular aggregation .

Physicochemical Properties

Table 3: Thermal and Solubility Data

Compound Melting Point (°C) Solubility Molecular Weight (g/mol) References
4-Benzylphenyl 2-Cl-5-NO₂-Bz ~250–260* Low (organic solvents) 367.79
Methyl 2-Cl-5-NO₂-Bz Not reported High (ethanol, ether) 215.59
Ethanolammonium 2-Cl-5-NO₂-Bz 180–185 Moderate (water) 274.68

Key Insights :

  • The bulky 4-benzylphenyl group increases molecular weight and melting point compared to methyl or ethanolammonium analogs.
  • Solubility trends correlate with cation size: methyl esters > ethanolammonium salts > benzylphenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-benzylphenyl 2-chloro-5-nitrobenzoate
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4-benzylphenyl 2-chloro-5-nitrobenzoate

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